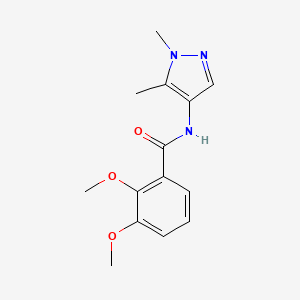![molecular formula C17H19NO4 B4358552 2,3-dimethoxy-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4358552.png)
2,3-dimethoxy-N-[(4-methylbenzyl)oxy]benzamide
Overview
Description
2,3-Dimethoxy-N-[(4-methylbenzyl)oxy]benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of two methoxy groups attached to the benzene ring and a benzamide moiety linked to a 4-methylbenzyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N-[(4-methylbenzyl)oxy]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 4-methylbenzyl alcohol.
Esterification: The 2,3-dimethoxybenzoic acid is first converted to its corresponding ester using a suitable alcohol and an acid catalyst.
Amidation: The ester is then reacted with an amine derivative to form the benzamide.
Etherification: Finally, the benzamide is subjected to etherification with 4-methylbenzyl alcohol in the presence of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-N-[(4-methylbenzyl)oxy]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antioxidant agent.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[(4-methylbenzyl)oxy]benzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are likely due to the inhibition of pro-inflammatory enzymes and pathways.
Comparison with Similar Compounds
- 2,3-Dimethoxy-N-(2-propynyl)benzamide
- 2,3-Dimethoxy-N-(4-methylphenyl)methylbenzamide
Comparison:
- 2,3-Dimethoxy-N-(2-propynyl)benzamide: This compound has a propynyl group instead of a 4-methylbenzyl group, which may affect its reactivity and applications.
- 2,3-Dimethoxy-N-(4-methylphenyl)methylbenzamide: This compound is similar but lacks the ether linkage, which could influence its chemical properties and biological activity.
2,3-Dimethoxy-N-[(4-methylbenzyl)oxy]benzamide stands out due to its unique ether linkage, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,3-dimethoxy-N-[(4-methylphenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12-7-9-13(10-8-12)11-22-18-17(19)14-5-4-6-15(20-2)16(14)21-3/h4-10H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVYAWCOKJEVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B4358474.png)

![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide](/img/structure/B4358498.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3-dimethoxybenzamide](/img/structure/B4358504.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B4358508.png)
![2,3-dimethoxy-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B4358509.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-2,3-dimethoxybenzamide](/img/structure/B4358526.png)

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,3-dimethoxybenzamide](/img/structure/B4358533.png)
![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B4358540.png)
![methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4358556.png)

![1-AZEPANYL{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B4358571.png)
![N-(4,6-dimethylpyrimidin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B4358578.png)
